1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one is a compound that belongs to the class of dihydropyridinones, which are characterized by a pyridine ring with additional functional groups. This compound is notable for its potential pharmaceutical applications, particularly in the field of anticoagulants and other therapeutic agents.
The compound can be synthesized through various chemical reactions involving pyridine derivatives and acylation processes. It has been referenced in scientific literature for its role in drug development, especially as an intermediate in the synthesis of anticoagulant drugs like apixaban.
1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one is classified as a heterocyclic organic compound due to the presence of nitrogen in its ring structure. It also exhibits properties typical of ketones due to the carbonyl group present in its structure.
The synthesis of 1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one typically involves several steps:
The synthesis may involve catalysts and specific reaction conditions (temperature, solvent) to optimize yield and selectivity. For instance, using Lewis acids or bases can facilitate the acylation process.
The molecular structure of 1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one features:
1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one can participate in various chemical reactions:
Reactions are typically performed under controlled conditions to manage factors such as temperature and pH, which can significantly influence reaction rates and outcomes.
The mechanism of action for compounds like 1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one often relates to their interaction with biological targets:
Studies have shown that similar compounds exhibit significant activity against coagulation factors, suggesting that this compound may have similar therapeutic potential.
The compound's stability and reactivity can be influenced by its physical state and environmental conditions, such as temperature and humidity.
1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one has potential applications in various scientific fields:
This compound exemplifies the importance of heterocyclic compounds in medicinal chemistry, particularly in developing new therapeutic agents targeting blood coagulation disorders.
The 5,6-dihydropyridin-2(1H)-one scaffold serves as a pivotal structural motif in medicinal chemistry and drug development. Its partially saturated nature provides both stability and synthetic versatility, enabling diverse functionalization strategies. This section comprehensively examines advanced synthetic approaches for constructing this core and introducing specific substituents, with particular focus on routes relevant to 1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one.
N-acylation represents a fundamental and efficient method for introducing carbonyl-containing substituents onto the dihydropyridinone nitrogen. The synthesis of 1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one typically employs direct acylation of the parent 5,6-dihydropyridin-2(1H)-one scaffold using 3-phenylpropanoyl chloride under Schotten-Baumann conditions or in anhydrous aprotic solvents. This reaction proceeds via nucleophilic addition-elimination, where the lactam nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride to form the amide bond [10].
Key considerations in this acylation include:
Alternative acylating agents include 3-phenylpropanoic anhydride or in-situ activation via coupling reagents (e.g., HATU, DCC), particularly when acid chloride synthesis is problematic. Post-acylation purification often employs silica gel chromatography, with isolated yields typically ranging from 65-85% depending on steric and electronic factors [8].
Table 1: Acylation Agents for N-Functionalization of 5,6-Dihydropyridin-2(1H)-ones
Acylating Agent | Solvent System | Reaction Time (h) | Yield (%) | Key Applications |
---|---|---|---|---|
3-Phenylpropanoyl Chloride | DCM/TEA (0°C→rt) | 4-6 | 78-82 | Target compound synthesis |
Acetic Anhydride | THF/DIPEA, rt | 2 | 90 | N-acetyl protection |
Benzoyl Chloride | Toluene/TEA, reflux | 3 | 75 | N-aroyl derivatives |
Fmoc-Cl | DCM/Pyridine, 0°C | 1 | 85 | Amine protection in heterocycles |
Palladium-catalyzed cross-coupling reactions enable direct carbon-carbon bond formation for introducing aryl groups at various positions on the dihydropyridinone scaffold. While 1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one features an N-linked acyl chain, palladium chemistry proves invaluable for synthesizing analogues with aryl substituents directly attached to the ring. Two predominant strategies exist:
Suzuki-Miyaura Coupling: Halogenated dihydropyridinones (e.g., 5-bromo or 3-iodo derivatives) undergo coupling with arylboronic acids. Optimized conditions use Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ as catalysts with K₂CO₃ or K₃PO₄ as base in toluene/water mixtures or dioxane at 80-100°C. Electron-deficient boronic acids exhibit enhanced reactivity, enabling access to diverse 4-aryl or 5-aryl substituted dihydropyridinones [6].
Heck Coupling: For alkenyl functionalization, 3-halo-dihydropyridinones couple with styrenes or acrylic derivatives under Pd(OAc)₂ catalysis with tri-o-tolylphosphine ligand. This method constructs conjugated systems adjacent to the lactam carbonyl, influencing electronic properties. Key considerations include minimizing dihydropyridinone enolization under basic conditions and preventing β-hydride elimination side reactions [6] [8].
Table 2: Palladium-Catalyzed Coupling Reactions on Halogenated Dihydropyridinones
Coupling Type | Catalyst System | Substrate Position | Aryl Partner | Temperature (°C) | Yield Range (%) |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | C5-Bromo | 4-Nitrophenylboronic acid | 85 | 75-82 |
Suzuki-Miyaura | Pd(dppf)Cl₂, K₃PO₄ | C3-Iodo | Phenylboronic acid | 90 | 68-75 |
Heck | Pd(OAc)₂/P(o-tol)₃ | C3-Bromo | Styrene | 100 | 60-70 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | C4-Triflate | Aniline | 100 | 55-65 |
Microwave irradiation dramatically accelerates the construction of the dihydropyridinone core, offering enhanced reaction rates, improved yields, and superior regioselectivity compared to conventional conductive heating. The domino Ugi/aldol/hydrolysis reaction exemplifies this approach, where Baylis-Hillman phosphonium salts, primary amines, isocyanides, and arylglyoxals undergo a one-pot sequence under microwave irradiation to furnish 3,4-disubstituted-5,6-dihydropyridin-2(1H)-ones. Reaction times reduce from hours/days to minutes while maintaining excellent functional group tolerance [3].
The Bohlmann-Rahtz pyridine synthesis adapted for dihydropyridinones demonstrates microwave optimization: ethyl β-aminocrotonate reacts with ethynyl ketones in PhMe/AcOH (5:1 v/v) at 100-120°C for 10-15 minutes under microwave irradiation, achieving near-quantitative conversion. Continuous flow microwave reactors further enhance scalability, processing rates reaching 25 g/h for related heterocycles. Key advantages include:
Table 3: Microwave-Optimized Synthesis of Dihydropyridinone Derivatives
Reaction Type | Conditions | Time (min) | Conventional Yield (%) | Microwave Yield (%) |
---|---|---|---|---|
Domino Ugi/Aldol/Hydrolysis | 120°C, DCE | 20 | 45 (24h) | 88 |
Bohlmann-Rahtz Cyclodehydration | 100°C, PhMe/AcOH | 15 | 65 (6h) | 95 |
Hantzsch Dihydropyridine | 150°C, EtOH | 10 | 70 (18h) | 92 |
N-Acylation | 100°C, DMF | 5 | 75 (12h) | 90 |
Stereocontrol during reduction of unsaturated bonds or carbonyl groups adjacent to the dihydropyridinone core requires strategic methodology selection. While 1-(3-phenylpropanoyl)-5,6-dihydropyridin-2(1H)-one lacks additional reduction sites, its synthetic precursors or analogues often contain reducible functionalities where stereochemistry impacts biological activity. Key strategies include:
Catalytic Hydrogenation: Pd/C or PtO₂-mediated reduction of 3,4- or 4,5-unsaturated bonds in dihydropyridinone precursors proceeds with syn stereoselectivity. Solvent polarity critically influences facial selectivity; protic solvents (MeOH, EtOH) favor equatorial hydrogen addition via substrate adsorption onto the catalyst surface. Asymmetric hydrogenation using chiral catalysts (e.g., DuPhos-Rh complexes) achieves >90% ee for specific 3,4-disubstituted derivatives [2].
Hydride Reductions: Sodium borohydride reduces 3-keto-5,6-dihydropyridin-2(1H)-ones to alcohols with moderate diastereoselectivity (typically 3:1 syn:anti). Chelation-controlled models explain stereopreference: coordinating solvents (THF) favor axial hydride delivery via Lewis acid-chelated intermediates. Enantioselective carbonyl reductions employ CBS (Corey-Bakshi-Shibata) catalysts or enzymatic systems (e.g., ketoreductases), affording chiral alcohols with >95% ee [8] [9].
Dihydroxylation and Aminohydroxylation: OsO₄-catalyzed dihydroxylation of 3,4-unsaturated dihydropyridinones exhibits anti stereoselectivity, while Sharpless aminohydroxylation installs contiguous amino-alcohol functionality with moderate enantiocontrol. These transformations build molecular complexity for advanced intermediates [2].
Table 4: Stereoselective Reduction Approaches for Dihydropyridinone Derivatives
Reduction Target | Reagent/Catalyst | Stereochemical Outcome | dr/ee (%) | Key Parameters |
---|---|---|---|---|
3-Keto group | NaBH₄/CeCl₃ (Luche) | syn-3-Hydroxy (major) | 85:15 dr | Chelation control |
3-Keto group | (S)-CBS catalyst | (R)-3-Hydroxy | 94% ee | Toluene, -78°C |
4,5-Double bond | Pd/C, H₂ (50 psi) | cis-4,5-Dihydro | >95% de | Ethanol solvent |
4,5-Double bond | Rh-(R,R)-DuPhos | (4R,5R)-dihydro | 92% ee | MeOH, 25°C |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9